1H-Benzimidazole-5-carboxylic acid

Overview

Description

1H-Benzimidazole-5-carboxylic acid: is a heterocyclic aromatic organic compound that features a benzimidazole core with a carboxylic acid functional group at the 5-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .

Mechanism of Action

Target of Action

The primary targets of 1H-Benzimidazole-5-carboxylic acid are cancer cells . Benzimidazole derivatives have been reported to exhibit anticancer potentials with versatile mechanisms to inhibit tumor progression .

Mode of Action

The compound interacts with its targets by inducing apoptosis in cancer cells . It has been reported that certain derivatives of this compound can induce cell death in leukemic cells . The mode of action involves inducing apoptosis via S/G2 cell cycle arrest, down-regulation of CDK2, Cyclin B1, and PCNA, cleavage of PARP, and elevated levels .

Biochemical Pathways

The affected biochemical pathways primarily involve the cell cycle and apoptosis pathways . The compound’s interaction with its targets leads to changes in these pathways, resulting in cell cycle arrest and initiation of apoptosis .

Pharmacokinetics

It is known that the compound has a low solubility in water but can dissolve in organic solvents such as dmso and methanol . This suggests that the compound may have good bioavailability when administered with appropriate solvents.

Result of Action

The result of the compound’s action is the induction of cell death in cancer cells . This is achieved through the initiation of apoptosis and the arrest of the cell cycle, which prevents the proliferation of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy

Biochemical Analysis

Biochemical Properties

1H-Benzimidazole-5-carboxylic acid has been found to exhibit antimicrobial activity . It interacts with various enzymes and proteins, leading to inhibition of microbial growth

Cellular Effects

This compound has shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound are still being explored.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For instance, a one-pot synthesis using HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent has been reported to yield benzimidazoles efficiently . Another method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of mineral acids or acetic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the benzimidazole core, leading to the formation of reduced derivatives.

Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are employed for substitution reactions.

Major Products: The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Pharmaceutical Applications

1H-Benzimidazole-5-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. This includes:

- Antifungal Agents : The compound has been utilized in the development of antifungal drugs, exploiting its ability to inhibit fungal growth.

- Antiviral Agents : It has shown potential in synthesizing agents effective against viruses, including hepatitis B and C viruses. For instance, derivatives have been tested for their efficacy against HBV, with some exhibiting EC50 values as low as 0.6 μM .

- Anticancer Agents : Research indicates that derivatives of this compound display significant anti-leukemic properties. A study reported that a derivative induced maximum cell death in leukemic cells with an IC50 value of 3 µM, indicating its potential as a chemotherapeutic agent .

Material Science Applications

Beyond pharmaceuticals, this compound is also employed in material science:

- Corrosion Inhibitors : It has been used to develop corrosion inhibitors for metals exposed to aggressive environments, particularly strong acids .

- Polymer Development : The compound serves as a precursor in synthesizing novel polymers and dyes due to its unique chemical properties .

Case Study 1: Anticancer Activity

A series of benzimidazole derivatives were synthesized from this compound and evaluated for their anti-leukemic activity. The study demonstrated that specific substitutions on the benzimidazole ring significantly enhanced cytotoxicity against cancer cells, showcasing the compound's potential as a lead structure in anticancer drug development .

Case Study 2: Antiviral Efficacy

Research conducted on various benzimidazole derivatives indicated their effectiveness against hepatitis C virus (HCV). Compounds derived from this compound showed promising results with EC50 values in the nanomolar range, highlighting their potential for further development into antiviral therapies .

Comparison with Similar Compounds

1H-Benzimidazole-2-carboxylic acid: Another benzimidazole derivative with a carboxylic acid group at the 2-position.

5,6-Dimethylbenzimidazole: A benzimidazole derivative with methyl groups at the 5 and 6 positions.

2-Substituted benzimidazoles: Compounds with various substituents at the 2-position of the benzimidazole core.

Uniqueness: 1H-Benzimidazole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which influences its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific fields .

Biological Activity

1H-Benzimidazole-5-carboxylic acid (BCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BCA, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications. The findings are supported by recent research studies and data tables summarizing key results.

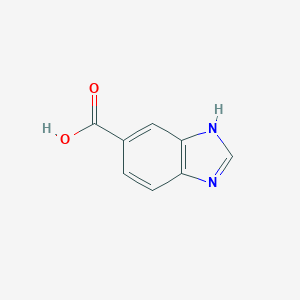

This compound has the following chemical structure:

- Molecular Formula : C8H6N2O2

- Molecular Weight : 162.15 g/mol

- CAS Number : 15788-16-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of BCA and its derivatives. A notable study synthesized various derivatives of BCA and evaluated their cytotoxic effects against leukemic cells. The results indicated that certain derivatives exhibited potent anti-leukemic activity, with one derivative showing an IC50 value of 3 µM, indicating a strong inhibitory effect on cell proliferation .

Table 1: Anticancer Activity of BCA Derivatives

| Compound ID | Structure | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | Structure | 3 | Induces S/G2 cell cycle arrest, activates apoptosis |

| 6a | Structure | 5 | Upregulates anti-apoptotic proteins |

| 7a | Structure | 10 | Induces DNA strand breaks |

The mechanism by which BCA exerts its anticancer effects involves multiple pathways:

- Cell Cycle Arrest : BCA derivatives have been shown to induce S/G2 phase arrest in cancer cells, which is critical for inhibiting cell proliferation .

- Apoptosis Induction : The activation of apoptotic pathways is evidenced by the cleavage of PARP and the downregulation of pro-apoptotic proteins alongside the upregulation of anti-apoptotic proteins. This suggests that BCA derivatives can modulate apoptotic signaling effectively .

Inhibition of Enzymatic Activity

BCA and its derivatives have also been investigated for their ability to inhibit specific enzymes. For example, a study reported that a derivative acted as an inhibitor for dihydrofolate reductase (DfrB), which is crucial in bacterial resistance mechanisms . This inhibition was characterized by minimal inhibitory concentration (MIC) assays that demonstrated significant resistance to trimethoprim (TMP), a common antibiotic.

Case Studies

- Antileukemic Activity Study : A study synthesized several BCA derivatives and evaluated their cytotoxicity against various human cancer cell lines. The findings showed that certain derivatives not only inhibited cell growth but also triggered apoptosis through specific molecular pathways .

- Enzyme Inhibition Study : Research focused on the DfrB enzyme revealed that specific BCA derivatives could inhibit this enzyme's activity effectively, contributing to potential applications in overcoming antibiotic resistance in bacterial infections .

Properties

IUPAC Name |

3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYPLDIXZODDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332648 | |

| Record name | 1H-Benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15788-16-6 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15788-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.